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Compound of Interest

Compound Name: 2,6-Dichloro-benzamidine

Cat. No.: B1636375

Introduction: Fatty Acid Amide Hydrolase
(FAAH) as a Therapeutic Target

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that belongs to the serine
hydrolase superfamily.[1][2] It plays a crucial role in the endocannabinoid system by catalyzing
the hydrolysis and subsequent inactivation of a class of endogenous signaling lipids known as
fatty acid amides (FAAs).[1] The primary substrate of FAAH is anandamide (N-
arachidonoylethanolamine, AEA), an endocannabinoid that exerts a wide range of physiological
effects, including modulation of pain, inflammation, anxiety, and mood, through its interaction
with cannabinoid receptors (CB1 and CB2).[3][4]

By degrading anandamide, FAAH terminates its signaling. Consequently, inhibiting FAAH leads
to an increase in the endogenous levels of anandamide and other FAAs, thereby enhancing
their therapeutic effects without the psychoactive side effects associated with direct CB1
receptor agonists like A°-tetrahydrocannabinol (THC).[3] This makes FAAH an attractive
therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory
agents.[2]

This guide will focus on the SAR of a prominent class of covalent FAAH inhibitors: the
piperidine/piperazine ureas. We will explore how structural modifications to this scaffold
influence their inhibitory potency and selectivity, providing a framework for the rational design of
next-generation FAAH inhibitors.
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The Piperidine/Piperazine Urea Scaffold: Mechanism
of Covalent Inhibition

The piperidine and piperazine aryl ureas are a well-characterized class of mechanism-based
irreversible inhibitors of FAAH.[2] Their mechanism of action involves the carbamylation of a
catalytic serine residue (Ser241) within the enzyme's active site.[3] This covalent modification
inactivates the enzyme, leading to a sustained elevation of anandamide levels.

The catalytic mechanism of FAAH involves a Ser-Ser-Lys triad (Ser241-Ser217-Lys142).[1] The
piperidine/piperazine urea inhibitors are recognized by the enzyme as substrates. The catalytic
Ser241 attacks the carbonyl carbon of the urea moiety, forming a tetrahedral intermediate. This
intermediate then collapses, leading to the formation of a stable carbamoyl-enzyme adduct and
release of the piperidine/piperazine leaving group.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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